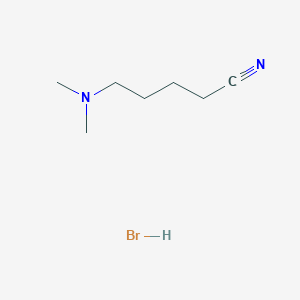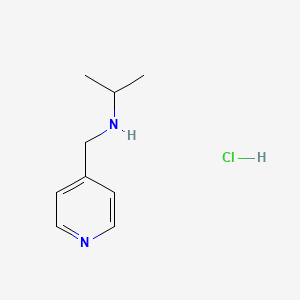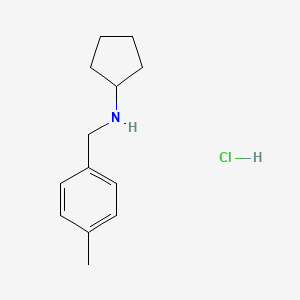![molecular formula C11H16Cl3N B6319717 Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride CAS No. 90389-10-9](/img/structure/B6319717.png)
Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C11H16Cl3N and a molecular weight of 268.61 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butyl group (four carbon aliphatic chain) attached to a nitrogen atom, which is further connected to a benzene ring substituted with two chlorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis
Amines, including “this compound”, can participate in a variety of chemical reactions. They can act as nucleophiles in reactions with carbonyl compounds to form imines . They can also react with acid chlorides to form amides .Applications De Recherche Scientifique
Treatment and Environmental Impact
Wastewater Treatment in Pesticide Industry
The pesticide industry generates wastewater containing toxic pollutants, including 2,4-dichlorophenol and other related compounds. Biological processes and granular activated carbon are widely used for treating high-strength wastewaters rich in recalcitrant compounds, achieving up to 80-90% removal efficiency. This treatment potentially creates high-quality effluent, emphasizing the critical need for experimental evaluation of process designs, efficiencies, or costs (Goodwin et al., 2018).
Environmental Behavior and Fate
Sorption to Soil and Organic Matter
Research focusing on 2,4-dichlorophenoxyacetic acid (2,4-D) and related phenoxy herbicides shows their sorption behavior in the soil. Understanding the interaction with soil organic matter and iron oxides can inform about the environmental fate of such compounds, including those structurally related to Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride (Werner et al., 2012).
Degradation and Environmental Persistence
Studies on methyl tert-butyl ether (MTBE), a fuel additive, provide insights into the degradation processes applicable to structurally related chemicals. MTBE's decomposition in environmental settings, including via cold plasma reactors, sheds light on possible degradation pathways for related compounds, highlighting the versatility of degradation methods and their environmental implications (Hsieh et al., 2011).
Analytical and Detection Techniques
Environmental Analysis and Monitoring
The detection and quantification of environmental contaminants, including those structurally similar to this compound, are crucial for environmental monitoring and assessment. The development of sensitive analytical methods, including chromatography coupled with mass spectrometry, enables the tracking of such compounds in various matrices, informing on their environmental presence and fate (Teunissen et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13;/h4-5,7,14H,2-3,6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXIQWFETARNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%](/img/structure/B6319648.png)

![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)


![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)
![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)


amine hydrochloride](/img/structure/B6319730.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)